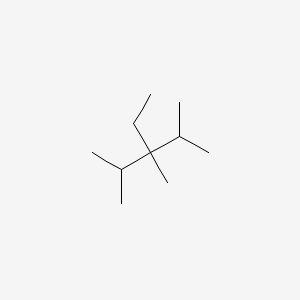
3-Ethyl-2,3,4-trimethylpentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethyl-2,3,4-trimethylpentane is an organic compound with the molecular formula C10H22. It is a branched alkane, which means it consists of carbon and hydrogen atoms arranged in a non-linear structure. This compound is one of the many isomers of decane, and it is known for its unique structural properties that differentiate it from other hydrocarbons .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-2,3,4-trimethylpentane can be achieved through various organic reactions. One common method involves the alkylation of isobutane with ethylene in the presence of a strong acid catalyst such as sulfuric acid or hydrofluoric acid. This reaction typically occurs under high pressure and moderate temperatures to ensure the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound often involves the catalytic cracking of larger hydrocarbons. This process breaks down complex molecules into simpler ones, including various isomers of decane. The resulting mixture is then subjected to fractional distillation to isolate this compound .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Ethyl-2,3,4-trimethylpentane primarily undergoes reactions typical of alkanes, including:
Oxidation: When exposed to oxygen, especially at high temperatures, it can undergo combustion to produce carbon dioxide and water.
Substitution: In the presence of halogens like chlorine or bromine, it can undergo halogenation, where hydrogen atoms are replaced by halogen atoms.
Common Reagents and Conditions:
Oxidation: Requires oxygen and high temperatures.
Halogenation: Requires halogens (e.g., chlorine) and ultraviolet light or heat to initiate the reaction.
Major Products:
Combustion: Produces carbon dioxide and water.
Halogenation: Produces various halogenated derivatives depending on the halogen used.
Applications De Recherche Scientifique
3-Ethyl-2,3,4-trimethylpentane has several applications in scientific research:
Chemistry: Used as a reference compound in the study of branched hydrocarbons and their properties.
Biology: Investigated for its potential effects on biological systems, although it is primarily of interest due to its chemical properties.
Industry: Utilized in the formulation of fuels and lubricants due to its stability and energy content.
Mécanisme D'action
The mechanism of action of 3-Ethyl-2,3,4-trimethylpentane is primarily related to its chemical reactivity. As an alkane, it is relatively inert under standard conditions but can participate in reactions under specific conditions such as high temperatures or in the presence of catalysts. Its molecular structure allows it to interact with other molecules in predictable ways, making it useful in various chemical processes .
Comparaison Avec Des Composés Similaires
2,2,4-Trimethylpentane:
2,3,3-Trimethylpentane: Another isomer of decane with a different branching pattern.
2,2,3-Trimethylpentane: Yet another isomer with its own unique properties.
Uniqueness: 3-Ethyl-2,3,4-trimethylpentane is unique due to its specific branching pattern, which affects its physical and chemical properties. This uniqueness makes it valuable in studies comparing the effects of different structural arrangements on hydrocarbon behavior .
Propriétés
Numéro CAS |
52897-19-5 |
|---|---|
Formule moléculaire |
C10H22 |
Poids moléculaire |
142.28 g/mol |
Nom IUPAC |
3-ethyl-2,3,4-trimethylpentane |
InChI |
InChI=1S/C10H22/c1-7-10(6,8(2)3)9(4)5/h8-9H,7H2,1-6H3 |
Clé InChI |
OHZNMGSGEFVFTI-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)(C(C)C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



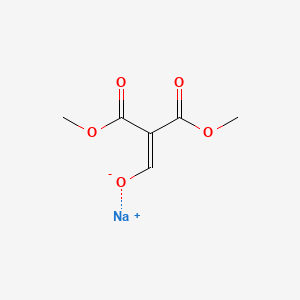
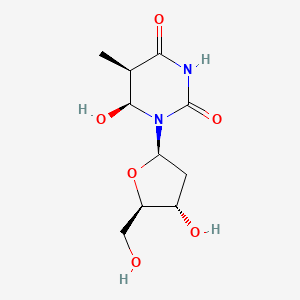
![disodium;(2S)-2-[[(1S)-1-carboxylato-2-[3-[(3,5-dichlorophenyl)methyl]imidazol-4-yl]ethyl]amino]-4-methylpentanoate;tetrahydrate](/img/structure/B12643593.png)
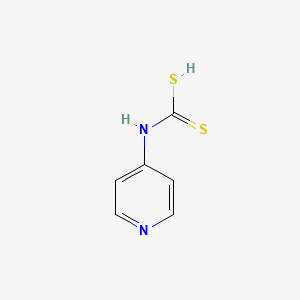
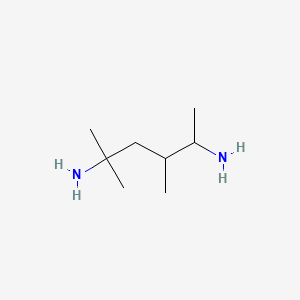
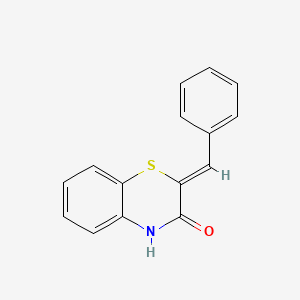

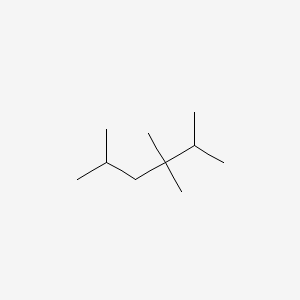
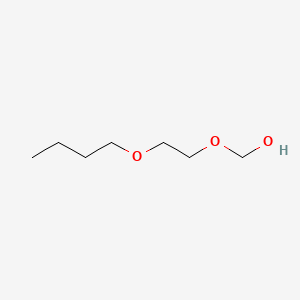
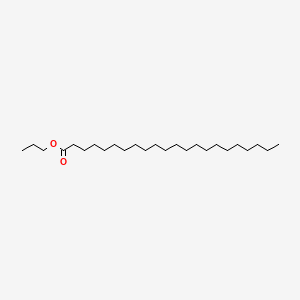

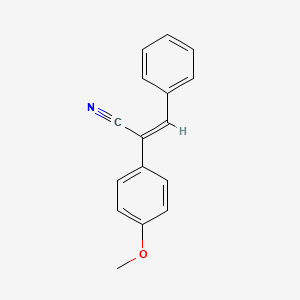
![disodium;[(1R,3S,6S,7S,12S,15R,16S,22R)-22-(2-ethyl-3-methylbutyl)-1,3,7-trimethyl-20-propyl-9-sulfonatooxy-19,21,23-trioxahexacyclo[18.2.1.02,18.03,16.06,15.07,12]tricosan-10-yl] sulfate](/img/structure/B12643642.png)
